molecular formula C8H12N2O2 B039115 butyl 1H-pyrazole-5-carboxylate CAS No. 122609-00-1

butyl 1H-pyrazole-5-carboxylate

Cat. No.: B039115
CAS No.: 122609-00-1
M. Wt: 168.19 g/mol
InChI Key: QFFIYHQSONBHJM-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, butyl ester is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester typically involves the esterification of 1H-Pyrazole-3-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:

1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst1H-Pyrazole-3-carboxylic acid, butyl ester+Water\text{1H-Pyrazole-3-carboxylic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{1H-Pyrazole-3-carboxylic acid, butyl ester} + \text{Water} 1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst​1H-Pyrazole-3-carboxylic acid, butyl ester+Water

Industrial Production Methods: In industrial settings, the production of 1H-Pyrazole-3-carboxylic acid, butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 2H-Pyrazole-3-carboxylic acid
  • Methyl 1H-pyrazole-3-carboxylate

Uniqueness: 1H-Pyrazole-3-carboxylic acid, butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

122609-00-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butyl 1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)

InChI Key

QFFIYHQSONBHJM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=NN1

Canonical SMILES

CCCCOC(=O)C1=CC=NN1

122609-00-1

Synonyms

1H-Pyrazole-3-carboxylicacid,butylester(9CI)

Origin of Product

United States

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